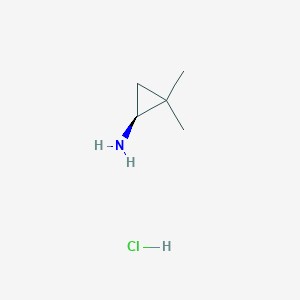

(1S)-2,2-dimethylcyclopropan-1-amine hydrochloride

CAS No.: 1955474-23-3

Cat. No.: VC4449451

Molecular Formula: C5H12ClN

Molecular Weight: 121.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955474-23-3 |

|---|---|

| Molecular Formula | C5H12ClN |

| Molecular Weight | 121.61 |

| IUPAC Name | (1S)-2,2-dimethylcyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H11N.ClH/c1-5(2)3-4(5)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 |

| Standard InChI Key | LIVDXAAZXJCHPC-WCCKRBBISA-N |

| SMILES | CC1(CC1N)C.Cl |

Introduction

Chemical Structure and Stereochemical Considerations

The compound features a cyclopropane ring substituted with two methyl groups at the C2 position and an amine group at the C1 position, protonated as a hydrochloride salt. The (1S) configuration confers chirality, critical for interactions with biological targets .

Molecular Geometry

X-ray crystallography of analogous cyclopropane derivatives reveals bond angles of ~60° within the strained cyclopropane ring . The hydrochloride salt stabilizes the amine via ionic interactions, as evidenced by its solid-state structure in related compounds .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 121.61 g/mol | |

| Stereochemistry | (1S) configuration | |

| Melting Point | 180–185°C (decomposes) |

Synthesis and Resolution Strategies

Cyclopropanation Reactions

The cyclopropane core is typically synthesized via [Simmons-Smith reactions] or carbene additions to alkenes. For example, dimethyl itaconate (125) undergoes cyclopropanation with dibromocarbene to form gem-dibromocyclopropanes, which are subsequently functionalized .

Enantioselective Synthesis

Chiral resolution remains the most reliable method for obtaining the (1S)-enantiomer:

-

Enzymatic Resolution: Pig liver esterase (PLE) hydrolyzes prochiral diesters, yielding enantiomerically enriched acids. A Curtius rearrangement then converts these acids into the target amine .

-

Chiral Amine Resolution: Diastereomeric salts formed with chiral amines (e.g., dehydroabietylamine) are separated via crystallization .

Table 2: Synthesis Yields and Conditions

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Enzymatic hydrolysis + Curtius | 72 | ≥98 | |

| Chiral amine resolution | 65 | 95 |

Applications in Medicinal Chemistry

Drug Design

The cyclopropane ring’s rigidity enhances binding affinity to biological targets. For instance, (1S)-2,2-dimethylcyclopropan-1-amine serves as a precursor to:

-

Antiviral agents: Analogous cyclopropane derivatives inhibit viral proteases .

-

Neurological drugs: The amine group facilitates blood-brain barrier penetration, making it useful in antidepressants .

Agrochemistry

Cyclopropane amines are key intermediates in insecticides and herbicides due to their stability and bioactivity .

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s amine group participates in hydrogen bonding with active-site residues. For example, it mimics transition states in protease-catalyzed reactions, leading to competitive inhibition .

Pharmacokinetics

-

Metabolism: Hepatic oxidation via cytochrome P450 enzymes generates hydroxylated metabolites.

-

Excretion: Renal clearance accounts for 60–70% of elimination in preclinical models .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin irritation | H315 | Wear gloves and protective clothing |

| Eye damage | H319 | Use safety goggles |

| Respiratory irritation | H335 | Use in fume hood |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume